molecular formula C18H16N2O3 B14921330 2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline

2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline

Cat. No.: B14921330
M. Wt: 308.3 g/mol
InChI Key: XGDOMPMNOGSQOX-UHFFFAOYSA-N
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Description

2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group, a naphthalen-1-ylmethyl group, and a nitro group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Alkylation: The nitrated product is then subjected to alkylation with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-methoxy-N-(naphthalen-1-ylmethyl)-5-aminoaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or acids.

Scientific Research Applications

2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(naphthalen-1-ylmethyl)aniline: Lacks the nitro group, which may result in different chemical and biological properties.

    2-methoxy-N-(naphthalen-1-ylmethyl)-5-aminoaniline: Formed by the reduction of the nitro group, potentially exhibiting different reactivity and biological activity.

    2-methoxy-N-(naphthalen-1-ylmethyl)-5-chloroaniline: Substitution of the nitro group with a chloro group, leading to different chemical behavior.

Uniqueness

2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline is unique due to the presence of both a nitro group and a naphthalen-1-ylmethyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

2-methoxy-N-(naphthalen-1-ylmethyl)-5-nitroaniline

InChI

InChI=1S/C18H16N2O3/c1-23-18-10-9-15(20(21)22)11-17(18)19-12-14-7-4-6-13-5-2-3-8-16(13)14/h2-11,19H,12H2,1H3

InChI Key

XGDOMPMNOGSQOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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